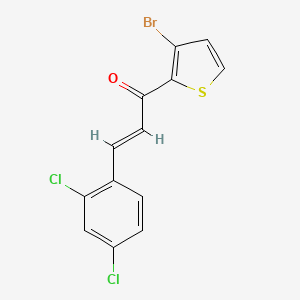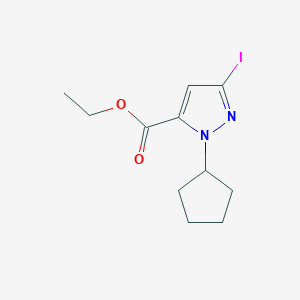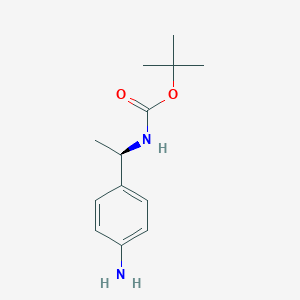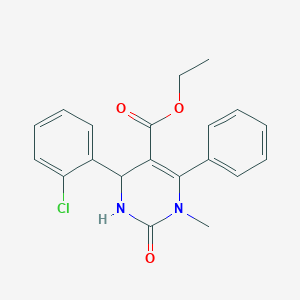![molecular formula C17H18N6O4 B2849928 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1170053-87-8](/img/structure/B2849928.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, an ethyl group, a morpholino group, and a 2-oxo-2H-pyran-5-carboxamide moiety .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Scientific Research Applications
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549) cells . These compounds can inhibit cell division and induce apoptosis, making them potential candidates for cancer therapy.
CDK2 Inhibition
The derivatives of pyrazolo[3,4-d]pyrimidine have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that is crucial for cell cycle regulation . Inhibiting CDK2 can halt the proliferation of cancer cells, providing a targeted approach to cancer treatment.
Free Radical Scavenging
Some synthesized derivatives of this compound have shown free radical scavenging activity . This property is beneficial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and neurodegenerative disorders.
Enzymatic Inhibitory Activity
Pyrazolo[3,4-d]pyrimidine structures have been reported to inhibit key enzymes involved in cancer cell metabolism . By targeting these enzymes, the derivatives can disrupt the metabolic pathways that cancer cells rely on, potentially leading to their death.
Cell Cycle Progression Alteration
Certain derivatives have been found to cause significant alterations in cell cycle progression . This disruption can prevent cancer cells from multiplying, serving as another mechanism by which these compounds can exert their anticancer effects.
Apoptosis Induction
Research has demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells . This is a critical mechanism for eliminating cancer cells and preventing the spread of the disease.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation, leading to a decrease in tumor growth .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Safety and Hazards
Future Directions
The future directions for this compound could involve further investigation into its potential biological activities, given the reported activities of similar compounds. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potential as novel CDK2 inhibitors, suggesting potential applications in cancer treatment .
properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c24-14-2-1-12(10-27-14)17(25)18-3-4-23-16-13(9-21-23)15(19-11-20-16)22-5-7-26-8-6-22/h1-2,9-11H,3-8H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLJTVMGYGULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)

![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)

![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)
